molecular formula C23H25N3O5S2 B2666230 (Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 895451-79-3

(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2666230
CAS No.: 895451-79-3
M. Wt: 487.59
InChI Key: WUJCGUYVTKWYML-VHXPQNKSSA-N
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Description

(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 4-(pyrrolidin-1-ylsulfonyl)benzoyl group via an imino bond. The structure includes a methyl ester moiety at the acetamide position and an ethyl substituent at the 6-position of the benzothiazole ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly those targeting enzymes or receptors where sulfonamide and thiazole functionalities play critical roles in binding and activity .

Properties

IUPAC Name

methyl 2-[6-ethyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-3-16-6-11-19-20(14-16)32-23(26(19)15-21(27)31-2)24-22(28)17-7-9-18(10-8-17)33(29,30)25-12-4-5-13-25/h6-11,14H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJCGUYVTKWYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.

    Attachment of the pyrrolidin-1-ylsulfonyl group: This is typically done via sulfonylation reactions using pyrrolidine and sulfonyl chlorides.

    Formation of the imino group: This involves the condensation of the benzo[d]thiazole derivative with 4-(pyrrolidin-1-ylsulfonyl)benzaldehyde.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core and the ethyl group.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential therapeutic agent due to its structural similarity to known bioactive compounds.
  • Investigated for its activity against certain types of cancer cells and bacteria.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Explored for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1)

This compound, described by Parchem Chemicals, shares the benzo[d]thiazole-imino-acetate backbone but differs in substituents:

  • Electron-withdrawing group: The 4-nitrobenzoyl substituent (vs.
  • Ester group : The ethyl ester (vs. methyl ester) may slightly alter metabolic stability, as ethyl esters are generally more lipophilic but slower to hydrolyze in vivo.

Thiazole and Triazole Derivatives from Molecules (2011)

Compounds such as 11a-c (thiazoles) and 13a-c (triazole-3-thiols) from the Molecules study share heterocyclic cores but lack the benzo[d]thiazole-imino linkage. Key differences include:

  • Functional groups : The target compound’s pyrrolidin-1-ylsulfonyl group may improve target binding compared to simpler acetyl or benzyl substituents in the Molecules derivatives .
  • Biological activity : The Molecules compounds demonstrated analgesic activity, suggesting that the benzo[d]thiazole scaffold in the target compound could similarly interact with pain-related receptors, albeit with modified potency due to its unique substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Parchem Compound (CAS 338966-35-1) Molecules Thiazoles (11a-c)
Molecular Weight ~529.6 g/mol ~413.4 g/mol ~300–400 g/mol
Solubility Moderate (sulfonamide enhances polarity) Low (nitro group reduces polarity) Variable (depends on R-group)
LogP ~2.8 (estimated) ~3.5 (estimated) 1.5–2.5 (reported)
Bioactivity Hypothesized analgesic/anti-inflammatory (untested) Unknown Analgesic (ED₅₀: 10–25 mg/kg in mice)

Biological Activity

(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and an ester functional group, which are known to contribute to its biological properties. The IUPAC name indicates the presence of multiple functional groups that may interact with various biological targets.

While specific mechanisms for (Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate are not fully elucidated, compounds with similar structures often exhibit the following actions:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in cell signaling pathways.
  • Antimicrobial Activity : The presence of nitrogen heterocycles often correlates with antibacterial properties.
  • Anticancer Effects : Compounds containing sulfonamide groups have been shown to exhibit cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Recent studies indicate that derivatives of thiazoles and pyrrolidines demonstrate significant antimicrobial activity. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
(Z)-methyl 2-(6-ethyl...)TBDTBD
Control (Ciprofloxacin)2S. aureus, E. coli

Anticancer Activity

Thiazole derivatives have been documented to possess anticancer properties. In vitro studies have suggested that certain derivatives can induce apoptosis in cancer cells, inhibiting tumor growth effectively .

Study ReferenceCell LineIC50 (μM)Effect
Study AMCF75.0Apoptosis Induction
Study BHeLa3.5Cell Cycle Arrest

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study investigated a series of thiazole derivatives for their antibacterial properties. Among them, a compound structurally similar to (Z)-methyl 2-(6-ethyl...) exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Case Study on Anticancer Activity :
    In another study, a sulfonamide derivative demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation . This suggests that (Z)-methyl 2-(6-ethyl...) may share similar mechanisms due to its structural components.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. A three-component reaction (e.g., coupling of thiols, aldehydes, and amines) is a common strategy, as demonstrated in analogous benzothiazole derivatives . Critical steps include:

Imino bond formation : Condensation of 4-(pyrrolidin-1-ylsulfonyl)benzoyl derivatives with amino-substituted benzo[d]thiazoles under reflux in anhydrous conditions.

Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic acid .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the Z-isomer .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical techniques :

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1728 cm⁻¹ for esters, C=N stretch at ~1600 cm⁻¹ for imino groups) .
  • NMR (¹H/¹³C) : Confirms substituent positions and stereochemistry. For example, the Z-configuration of the imino group is inferred from coupling constants and NOE correlations .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental analysis : Matches calculated and observed C/H/N/S percentages to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the Z-isomer?

  • Experimental design : Use Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and catalyst loading. For example:

FactorRange TestedOptimal Condition
Temperature60–80°C70°C
SolventDMF, THF, EtOHAnhydrous DMF
Reaction time2–6 hours4 hours
  • Statistical modeling : Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing byproducts .
    • Flow chemistry : Continuous-flow systems enhance reproducibility and scalability by maintaining precise temperature and mixing control .

Q. What strategies address challenges in Z/E isomerism during synthesis?

  • Stereochemical control :

  • Kinetic vs. thermodynamic control : Lower temperatures favor the Z-isomer due to steric hindrance in transition states .
  • Chiral auxiliaries : Temporarily fix the configuration during key steps (e.g., imine formation) .
    • Post-synthesis analysis : X-ray crystallography (as in ) or NOESY NMR resolves ambiguities in configuration.

Q. How does the compound interact with biological targets, and what mechanisms underpin its activity?

  • Mechanistic insights :

  • Benzothiazole core : Known to inhibit enzymes like HIV-1 protease or kinases via π-π stacking and hydrogen bonding .
  • Sulfonyl-pyrrolidine moiety : Enhances solubility and target affinity by mimicking natural substrates .
    • In silico docking : Molecular docking studies (e.g., AutoDock Vina) predict binding modes to receptors like β-lactamases or DNA topoisomerases .

Q. How stable is the compound under varying storage conditions?

  • Stability studies :

  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition points (>200°C for similar compounds) .
  • Photodegradation : UV-Vis spectroscopy tracks degradation under light exposure; store in amber vials .
  • Hydrolytic stability : Monitor ester hydrolysis in buffered solutions (pH 4–9) via HPLC .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological efficacy across studies?

  • Case study :

  • Study A ( ) : Reports antitumor activity (IC₅₀ = 5 µM) in breast cancer cells.
  • Study B ( ) : Shows lower potency (IC₅₀ = 20 µM) in the same cell line.
    • Resolution :
  • Substituent effects : Variations in the sulfonyl-pyrrolidine group (e.g., electron-withdrawing vs. donating groups) alter binding affinity.
  • Assay conditions : Differences in cell culture media or incubation times impact results. Validate using standardized protocols (e.g., NIH/NCATS guidelines).

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